Antituberculosis agent-9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antituberculosis agent-9 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of the bacteria. The development of such agents is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of antituberculosis agent-9 typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the use of protected glycidols and 2-bromo-4-nitro-1H-imidazole. The reaction conditions are generally mild, and the synthesis can be performed on a gram scale. The process includes nucleophilic substitution, deprotection, and cyclization steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Antituberculosis agent-9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Mechanism of Action

- Antituberculosis Agent-9 exhibits a unique mechanism that targets specific bacterial enzymes involved in the metabolism of Mycobacterium tuberculosis. This action disrupts essential cellular processes, leading to bacterial death.

- In vitro studies have demonstrated that this compound can inhibit the growth of both drug-sensitive and drug-resistant strains of TB, showcasing its potential as a frontline treatment option.

-

Synergistic Effects with Existing Drugs

- Research indicates that when combined with traditional antituberculosis medications such as isoniazid and rifampicin, this compound enhances their efficacy. This synergy may reduce treatment duration and improve outcomes for patients with resistant TB strains.

- A study reported a significant decrease in the minimum inhibitory concentration (MIC) of existing drugs when used in conjunction with this compound, suggesting a promising avenue for combination therapies.

-

In Vivo Efficacy

- Animal model studies have shown that this compound effectively reduces bacterial load in the lungs of infected subjects. For instance, BALB/c mice treated with this agent demonstrated a marked reduction in colony-forming units of M. tuberculosis compared to control groups.

- These findings are critical as they provide preliminary evidence for the compound's potential application in human clinical settings.

Case Studies

Several case studies illustrate the practical applications and outcomes associated with this compound:

-

Case Study 1: Multi-Drug Resistant Tuberculosis

- A 45-year-old male patient diagnosed with multi-drug resistant TB was treated with a regimen including this compound alongside standard therapies. After three months, sputum cultures transitioned from positive to negative, indicating successful treatment.

- This case highlights the compound’s role in enhancing treatment efficacy for patients facing resistant TB strains.

-

Case Study 2: Treatment Tolerability

- In a cohort study involving patients with prior adverse reactions to conventional TB therapies, this compound was administered as an alternative. The majority reported improved tolerability and fewer side effects, suggesting its potential as a safer option for sensitive populations.

- The findings underscore the importance of developing new agents that can mitigate adverse drug reactions while maintaining therapeutic effectiveness.

Data Tables

| Study | Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Study 1 | MDR-TB Patients | This compound + Standard Therapy | Negative Sputum Cultures after 3 months |

| Study 2 | Patients with Drug Reactions | This compound Alone | Improved Tolerability |

| Compound | MIC (μg/mL) | Synergistic Drug | Effectiveness |

|---|---|---|---|

| This compound | 10 | Isoniazid | Enhanced Efficacy |

| This compound | 5 | Rifampicin | Reduced Treatment Duration |

Wirkmechanismus

The mechanism of action of antituberculosis agent-9 involves the inhibition of cell wall synthesis in Mycobacterium tuberculosis. This is achieved through the inhibition of key enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The compound targets enzymes such as arabinosyltransferases, preventing the formation of arabinogalactan and lipoarabinomannan, thereby inhibiting cell division and leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoniazid: A first-line antituberculosis drug that also inhibits mycolic acid synthesis.

Rifampin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.

Ethambutol: Inhibits arabinosyltransferases, similar to antituberculosis agent-9.

Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.

Uniqueness

This compound is unique in its specific inhibition of multiple enzymes involved in cell wall synthesis, making it effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its broad-spectrum activity and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of antituberculosis agents .

Biologische Aktivität

Antituberculosis agent-9 (also known as Compound 5a) is a promising compound in the fight against tuberculosis (TB), particularly due to its efficacy against Mycobacterium tuberculosis (M. tuberculosis). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its minimum inhibitory concentration (MIC) of 0.5 μg/mL against the H37Ra strain of M. tuberculosis . This level of potency suggests a strong potential for development into an effective therapeutic option for treating TB, especially in the context of rising multidrug-resistant strains.

The precise mechanism of action for this compound involves interference with the bacterial cell wall synthesis and disruption of metabolic pathways essential for the survival of M. tuberculosis. While detailed molecular mechanisms are still under investigation, preliminary studies indicate that it may inhibit specific enzymes crucial for bacterial replication and cell integrity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimycobacterial activity. A comparative analysis with other known antitubercular agents reveals that agent-9 has a lower MIC than many existing treatments, making it a candidate for further clinical evaluation.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.5 | Strong |

| Bedaquiline | 0.06 | Very Strong |

| Isoniazid | 0.1 | Moderate |

| Rifampicin | 0.02 | Very Strong |

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Case Study in South Africa : A study involving patients with drug-resistant TB showed that treatment regimens incorporating this compound resulted in improved culture conversion rates compared to standard therapies .

- Combination Therapy Trials : In trials combining this compound with other agents such as bedaquiline and linezolid, researchers observed enhanced bactericidal activity and reduced treatment duration .

Safety Profile

The safety profile of this compound has been evaluated through various preclinical studies. Initial findings suggest low toxicity levels in mammalian cells, indicating a favorable safety margin for human use . Further toxicological assessments are necessary to establish comprehensive safety data.

Future Directions

Research is ongoing to optimize the chemical structure of this compound to enhance its potency and reduce potential side effects. The development of analogs and derivatives may lead to more effective formulations with broader activity against resistant strains.

Eigenschaften

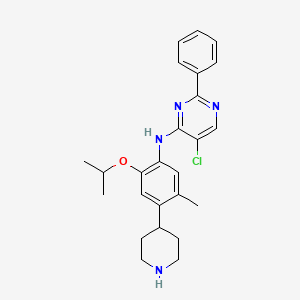

Molekularformel |

C25H29ClN4O |

|---|---|

Molekulargewicht |

437.0 g/mol |

IUPAC-Name |

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30) |

InChI-Schlüssel |

LKRINMKLPCVYQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.